tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate

CAS No.: 916210-33-8

Cat. No.: VC2688949

Molecular Formula: C12H15F3N2O2

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916210-33-8 |

|---|---|

| Molecular Formula | C12H15F3N2O2 |

| Molecular Weight | 276.25 g/mol |

| IUPAC Name | tert-butyl N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) |

| Standard InChI Key | XCSFOVMKSUOWGX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F |

Introduction

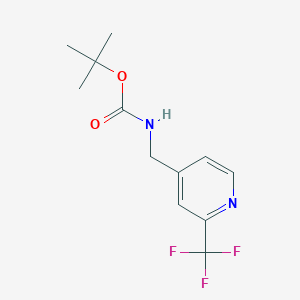

Chemical Identification and Structure

Basic Information

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is a pyridine derivative featuring a trifluoromethyl group at the 2-position and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 4-position. The compound is characterized by the following key identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 916210-33-8 |

| Molecular Formula | C₁₂H₁₅F₃N₂O₂ |

| Molecular Weight | 276.26 g/mol |

| IUPAC Name | tert-butyl N-[(2-(trifluoromethyl)pyridin-4-yl)methyl]carbamate |

| SMILES Code | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F |

| InChI Key | XCSFOVMKSUOWGX-UHFFFAOYSA-N |

| MDL Number | MFCD22570303 |

The compound is identified in multiple chemical databases, including PubChem where it has been documented .

Structural Features

The compound contains several important structural features:

-

A pyridine heterocyclic core

-

A trifluoromethyl (CF₃) group at position 2 of the pyridine ring

-

A methylene bridge (-CH₂-) connecting the pyridine ring to the carbamate group

-

A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen

The trifluoromethyl group imparts specific electronic properties to the molecule, affecting its lipophilicity and metabolic stability. The Boc protecting group is a common feature in synthetic organic chemistry, providing temporary protection for the amino functionality .

Physical and Chemical Properties

Solubility Profile

While specific solubility data is limited in the available literature, based on its structure and similar compounds, tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is expected to be:

-

Soluble in common organic solvents such as:

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Poorly soluble in water and highly polar solvents

Synthesis and Preparation

Reaction Conditions

Based on similar compounds, the Boc protection reaction typically proceeds under the following conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)

-

Temperature: Initially at 0°C, then warming to room temperature

-

Reaction Time: 1-16 hours depending on conditions

-

Purification: Column chromatography (typical eluents: hexane/ethyl acetate mixtures)

Analytical Validation

The purity and identity of synthesized tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate can be confirmed through multiple analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure

-

Mass Spectrometry: To verify molecular weight

-

High-Performance Liquid Chromatography (HPLC): To assess purity

-

Infrared Spectroscopy (IR): To identify functional groups, particularly the carbamate C=O stretch

Applications and Research Significance

Pharmaceutical Applications

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate serves as an important intermediate in pharmaceutical research and development. Its potential applications include:

-

Building Block for Drug Synthesis: The compound can serve as a key intermediate in the synthesis of biologically active molecules.

-

Protein Kinase Inhibitors: Similar compounds containing the trifluoromethyl-pyridine scaffold have been investigated as protein kinase inhibitors, which play crucial roles in cell cycle regulation .

-

Medicinal Chemistry Research: The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, properties desirable in drug development.

Chemical Research

The compound has significance in chemical research:

-

Synthetic Methodology Development: As a functionalized pyridine derivative, it serves as a model system for developing new synthetic methodologies.

-

Structure-Activity Relationship (SAR) Studies: The compound and its derivatives provide valuable data for understanding structure-activity relationships in drug design .

-

Protecting Group Strategies: Demonstrates the utility of Boc protection in complex molecule synthesis.

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate have been reported:

| Compound | CAS Number | Structural Difference | Similarity Score |

|---|---|---|---|

| tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate | 1428532-94-8 | CF₂H instead of CF₃ | 0.97 |

| tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate | 916210-32-7 | CF₃ at position 6 | 0.89 |

| tert-Butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate | 1216276-20-8 | CF₃ at position 5, aminomethyl at position 2 | 0.84 |

| tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate | 916210-27-0 | Cl instead of CF₃ | Not specified |

These analogs share similar applications but may exhibit different physicochemical properties and biological activities .

Structural-Property Relationships

The presence of the trifluoromethyl group at the 2-position of the pyridine ring influences several key properties:

-

Electron Distribution: The strongly electron-withdrawing CF₃ group alters the electronic properties of the pyridine ring, making it less basic.

-

Lipophilicity: Increases the compound's lipophilicity compared to analogs without fluorinated substituents.

-

Metabolic Stability: The CF₃ group typically enhances resistance to metabolic degradation, particularly oxidative metabolism.

-

Binding Interactions: Provides opportunities for specific binding interactions in biological systems, including both hydrogen bonding and hydrophobic interactions .

Current Research and Future Perspectives

Current Applications

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is currently utilized primarily as:

-

A synthetic intermediate in organic chemistry

-

A building block for pharmaceutical compound libraries

-

A research tool for studying structure-property relationships

Future Research Directions

Potential future research areas involving this compound include:

-

Development of Novel Synthetic Methodologies: Exploring new approaches to introduce diverse substituents onto the pyridine scaffold.

-

Medicinal Chemistry Applications: Further investigation of the compound and its derivatives as potential leads for drug discovery.

-

Material Science Applications: Exploration of trifluoromethylated pyridines in materials science, including potential applications in organic electronics or photovoltaics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume